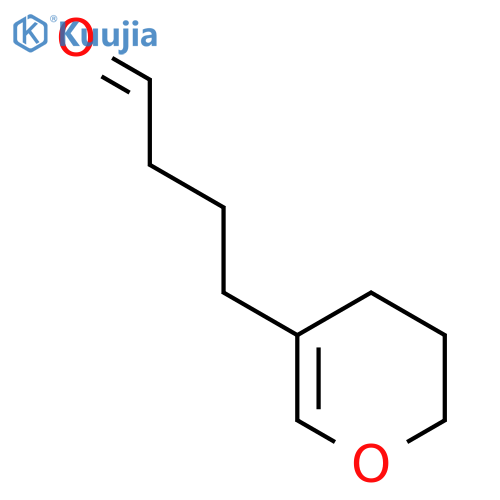Cas no 2228799-42-4 (4-(3,4-dihydro-2H-pyran-5-yl)butanal)

2228799-42-4 structure
商品名:4-(3,4-dihydro-2H-pyran-5-yl)butanal
4-(3,4-dihydro-2H-pyran-5-yl)butanal 化学的及び物理的性質
名前と識別子
-
- 4-(3,4-dihydro-2H-pyran-5-yl)butanal
- 2228799-42-4
- EN300-1775615
-
- インチ: 1S/C9H14O2/c10-6-2-1-4-9-5-3-7-11-8-9/h6,8H,1-5,7H2
- InChIKey: NEVYRSJCJRVIGB-UHFFFAOYSA-N
- ほほえんだ: O1C=C(CCCC=O)CCC1
計算された属性
- せいみつぶんしりょう: 154.099379685g/mol
- どういたいしつりょう: 154.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 26.3Ų
4-(3,4-dihydro-2H-pyran-5-yl)butanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1775615-10.0g |
4-(3,4-dihydro-2H-pyran-5-yl)butanal |
2228799-42-4 | 10g |
$5467.0 | 2023-06-03 | ||
| Enamine | EN300-1775615-1.0g |
4-(3,4-dihydro-2H-pyran-5-yl)butanal |
2228799-42-4 | 1g |
$1272.0 | 2023-06-03 | ||
| Enamine | EN300-1775615-10g |
4-(3,4-dihydro-2H-pyran-5-yl)butanal |
2228799-42-4 | 10g |
$5467.0 | 2023-09-20 | ||
| Enamine | EN300-1775615-5g |
4-(3,4-dihydro-2H-pyran-5-yl)butanal |
2228799-42-4 | 5g |
$3687.0 | 2023-09-20 | ||
| Enamine | EN300-1775615-0.25g |
4-(3,4-dihydro-2H-pyran-5-yl)butanal |
2228799-42-4 | 0.25g |
$1170.0 | 2023-09-20 | ||
| Enamine | EN300-1775615-0.5g |
4-(3,4-dihydro-2H-pyran-5-yl)butanal |
2228799-42-4 | 0.5g |
$1221.0 | 2023-09-20 | ||
| Enamine | EN300-1775615-0.05g |
4-(3,4-dihydro-2H-pyran-5-yl)butanal |
2228799-42-4 | 0.05g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1775615-5.0g |
4-(3,4-dihydro-2H-pyran-5-yl)butanal |
2228799-42-4 | 5g |
$3687.0 | 2023-06-03 | ||
| Enamine | EN300-1775615-1g |
4-(3,4-dihydro-2H-pyran-5-yl)butanal |
2228799-42-4 | 1g |
$1272.0 | 2023-09-20 | ||
| Enamine | EN300-1775615-0.1g |
4-(3,4-dihydro-2H-pyran-5-yl)butanal |
2228799-42-4 | 0.1g |
$1119.0 | 2023-09-20 |
4-(3,4-dihydro-2H-pyran-5-yl)butanal 関連文献
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
2228799-42-4 (4-(3,4-dihydro-2H-pyran-5-yl)butanal) 関連製品
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
